molecular formula C11H21NO B13273430 3-Methyl-2-(oxan-4-yl)piperidine

3-Methyl-2-(oxan-4-yl)piperidine

Cat. No.: B13273430
M. Wt: 183.29 g/mol
InChI Key: YADPDNICJRMWFU-UHFFFAOYSA-N
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Description

3-Methyl-2-(oxan-4-yl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a methyl group and an oxan-4-yl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(oxan-4-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylpiperidine with oxan-4-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(oxan-4-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of various substituted piperidine compounds.

Scientific Research Applications

3-Methyl-2-(oxan-4-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug discovery and development.

    Industry: Utilized in the production of fine chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(oxan-4-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.

    3-Methylpiperidine: Similar structure but lacks the oxan-4-yl group.

    Oxan-4-ylpiperidine: Similar structure but lacks the methyl group.

Uniqueness

3-Methyl-2-(oxan-4-yl)piperidine is unique due to the presence of both the methyl and oxan-4-yl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-methyl-2-(oxan-4-yl)piperidine

InChI

InChI=1S/C11H21NO/c1-9-3-2-6-12-11(9)10-4-7-13-8-5-10/h9-12H,2-8H2,1H3

InChI Key

YADPDNICJRMWFU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCNC1C2CCOCC2

Origin of Product

United States

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